molecular formula C11H12BrN5O3S B3499097 2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE

2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE

Cat. No.: B3499097
M. Wt: 374.22 g/mol
InChI Key: YTZIJKUXJAWYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide” is a complex organic molecule. It contains a 4H-1,2,4-triazol-3-ylglycinamide group, a sulfonyl group attached to a 4-bromophenyl group, and a methyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 4H-1,2,4-triazol-3-ylglycinamide and 4-bromophenylsulfonyl groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the bromine atom in the 4-bromophenylsulfonyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the sulfonyl group might increase the compound’s polarity, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, it might pose a dust explosion hazard. Additionally, the presence of the bromine atom might make the compound hazardous if it’s ingested or comes into contact with the skin .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Additionally, computational studies could be used to predict its properties and potential uses .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O3S/c1-17(6-10(18)15-11-13-7-14-16-11)21(19,20)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZIJKUXJAWYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
Reactant of Route 4
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-METHYL4-BROMOBENZENESULFONAMIDO)-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.